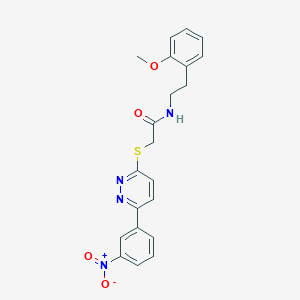
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenethylamine, 3-nitrophenylpyridazine, and thioacetic acid. The synthesis could involve:
Nucleophilic Substitution: Reacting 2-methoxyphenethylamine with a suitable halide derivative of 3-nitrophenylpyridazine.
Thioester Formation: Introducing the thioacetic acid to form the thioacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group and the thioacetamide linkage can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
生物活性
N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, with the CAS number 893999-57-0, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C21H20N4O4S
- Molecular Weight : 424.5 g/mol
- Functional Groups : The compound features a methoxyphenethyl group, a pyridazinyl moiety, and a thioacetamide linkage, which may influence its interactions with biological systems .
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of Thioamide Linkage : Utilizing thiophosgene or similar reagents.
- Acetylation : Often conducted with acetic anhydride to introduce the acetamide functional group.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. Compounds with similar structures have been shown to inhibit various kinases related to cancer progression, suggesting that this compound may exhibit similar effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic potential of compounds structurally related to this compound. For instance:
- Thiosemicarbazone Derivatives : Related compounds demonstrated significant cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations, indicating that structural features similar to those in our compound could confer potent antitumor activity .
| Compound Type | IC50 (μM) | Cell Line |
|---|---|---|
| Thiosemicarbazone | < 0.1 | Glioblastoma |
| Thiosemicarbazone | < 0.1 | Breast Adenocarcinoma |
Case Studies
- Anticancer Activity : A study involving thiosemicarbazone derivatives showed promising results against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity. These findings support further exploration of this compound in cancer research .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation, suggesting that this compound may interfere with these pathways through competitive inhibition .
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-19-8-3-2-5-15(19)11-12-22-20(26)14-30-21-10-9-18(23-24-21)16-6-4-7-17(13-16)25(27)28/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDAZIMVOLGVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














